molecular formula C12H10BBrO2 B14767947 (5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid

(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B14767947
M. Wt: 276.92 g/mol
InChI Key: LUJLLIDAMALCJP-UHFFFAOYSA-N
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Description

(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic synthesis and materials science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This method uses aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Converts the boronic acid group to a hydroxyl group.

    Reduction: Reduces the bromine substituent to a hydrogen atom.

    Substitution: Involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and appropriate nucleophiles.

Major Products

The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and various substituted biphenyl derivatives .

Scientific Research Applications

(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the formation of stable boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and biological applications. The molecular targets include enzymes and receptors that interact with the boronic acid group .

Properties

Molecular Formula

C12H10BBrO2

Molecular Weight

276.92 g/mol

IUPAC Name

(3-bromo-5-phenylphenyl)boronic acid

InChI

InChI=1S/C12H10BBrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H

InChI Key

LUJLLIDAMALCJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)C2=CC=CC=C2)(O)O

Origin of Product

United States

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